molecular formula C12H10N2O B14250886 Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- CAS No. 312307-14-5

Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)-

Cat. No.: B14250886
CAS No.: 312307-14-5
M. Wt: 198.22 g/mol
InChI Key: MFDOMAUESJOOMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- typically involves the reaction of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the carbonyl group.

    Phenylacetonitrile: Similar structure but lacks the additional nitrile group.

    Malononitrile: Lacks the phenyl and carbonyl groups.

Uniqueness

Propanedinitrile, (1-methyl-2-oxo-2-phenylethyl)- is unique due to the presence of both phenyl and nitrile groups attached to a central carbonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

312307-14-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-oxo-1-phenylpropan-2-yl)propanedinitrile

InChI

InChI=1S/C12H10N2O/c1-9(11(7-13)8-14)12(15)10-5-3-2-4-6-10/h2-6,9,11H,1H3

InChI Key

MFDOMAUESJOOMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C#N)C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

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